(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
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Overview
Description
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound characterized by the presence of two naphthalene rings attached to an ethane-1,2-diamine backbone
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the androgen receptor (ar), a member of the steroid receptor superfamily .
Mode of Action
It’s worth noting that the androgen receptor, which is a potential target, is a ligand-dependent transcription factor that controls the expression of androgen-responsive genes .
Biochemical Pathways
Compounds interacting with the androgen receptor can influence pathways related to androgen-responsive gene expression .
Result of Action
Compounds that interact with the androgen receptor can influence the expression of androgen-responsive genes, potentially affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the condensation of naphthalene derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the reaction of naphthaldehyde with ethane-1,2-diamine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.
Biology: Investigated for its potential as an antiproliferative agent in cancer research.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine
- (1R,2S)-1,2-Di(phenyl)ethane-1,2-diamine
- (1R,2S)-1,2-Di(anthracen-1-yl)ethane-1,2-diamine
Uniqueness
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of two naphthalene rings, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in catalysis and as a building block in organic synthesis .
Properties
IUPAC Name |
(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-SZPZYZBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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